REACTION_CXSMILES
|
[Cl-:1].[Cl-:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O[C:23]1[CH:28]=[CH:27][C:26]([C:29]([C:38]2[CH:43]=[CH:42][C:41](O)=[CH:40][CH:39]=2)([C:34]([F:37])([F:36])[F:35])[C:30]([F:33])([F:32])[F:31])=[CH:25][CH:24]=1>ClCCl>[Cl:1][C:23]1[CH:28]=[CH:27][C:26]([C:29]([C:38]2[CH:43]=[CH:42][C:41]([Cl:2])=[CH:40][CH:39]=2)([C:34]([F:37])([F:36])[F:35])[C:30]([F:33])([F:32])[F:31])=[CH:25][CH:24]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
the mixture agitated for approximately four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by distillation
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
CUSTOM
|
Details
|
an essentially solid reaction mixture in the reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
The reaction vessel is heated in a molten metal bath
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
CUSTOM
|
Details
|
a molten reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
before cooling
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
CUSTOM
|
Details
|
a solid reaction product
|
Type
|
WASH
|
Details
|
washed first with dilute sodium hydroxide and second with deionized water
|
Type
|
CUSTOM
|
Details
|
The resulting organic fraction is collected
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
CUSTOM
|
Details
|
The hexane is removed from the eluate with a rotary evaporator
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |